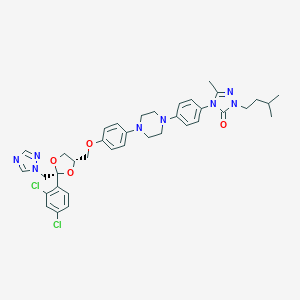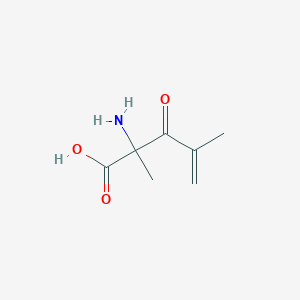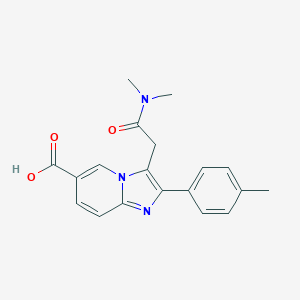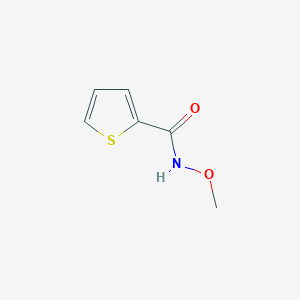
3-(1,2,4-Triazol-1-yl)-L-Alanin
Übersicht
Beschreibung
3-(1,2,4-Triazol-1-yl)-L-alanine (3-TLA) is a synthetic amino acid used in various scientific research applications. It is a derivative of L-alanine, a naturally occurring amino acid found in proteins. 3-TLA has been widely studied due to its unique properties, which make it an attractive choice for research in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutika
1,2,4-Triazol-haltige Gerüste, wie z. B. 3-(1,2,4-Triazol-1-yl)-L-Alanin, sind einzigartige heterozyklische Verbindungen, die in einer Vielzahl von Pharmazeutika und biologisch wichtigen Verbindungen vorkommen, die in Arzneimittelforschungsstudien gegen Krebszellen, Mikroben und verschiedene Arten von Krankheiten im menschlichen Körper eingesetzt werden .
Antimikrobielle Anwendungen
1,2,4-Triazol-Derivate wurden als antimikrobielles Mittel eingeführt. Verschiedene Medikamente wie Fluconazol, Flupoxam und Anastrozol, die eine 1,2,4-Triazolgruppe enthalten, sind weit verbreitet und bekannt .
Entzündungshemmende und antioxidative Wirkungen
1,2,4-Triazole haben ein breites pharmakologisches Potenzial, einschließlich entzündungshemmender und antioxidativer Wirkungen . Beispielsweise zeigten die Verbindungen T2 und T3 eine signifikante antioxidative Aktivität, die mit der von Ascorbinsäure vergleichbar ist .
Schmerzlindernde und Antikrebsaktivitäten
1,2,4-Triazole zeigen auch schmerzlindernde und Antikrebsaktivitäten . Die stärkste Antikrebsaktivität zeigten die Verbindungen T2 und T7 gegenüber HCT116-Zelllinien im Vergleich zum Standard 5-FU
Wirkmechanismus
Target of Action
The primary targets of 1,2,4-triazole-containing compounds, such as 3-(1,2,4-Triazol-1-yl)-L-alanine, are often biological receptors involved in various diseases . These compounds have been used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The mode of action of 1,2,4-triazole-containing compounds involves forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, in aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
1,2,4-Triazole-containing compounds affect various biochemical pathways due to their broad spectrum of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole-containing compounds are influenced by their ability to form hydrogen bonds with different targets, which improves their pharmacokinetics, pharmacological, and toxicological properties . .
Result of Action
The result of the action of 1,2,4-triazole-containing compounds can be seen in their promising cytotoxic activity against certain cancer cell lines . For example, certain 1,2,4-triazole derivatives showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044367 | |
| Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-36-7 | |
| Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)








